5-{1-[5-(2H-1,3-Benzodioxol-5-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole
Overview
Description
The compound 5-{1-[5-(2H-1,3-Benzodioxol-5-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole is a complex organic molecule featuring multiple functional groups, including benzodioxole, oxazole, and pyrrolidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[5-(2H-1,3-Benzodioxol-5-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 1,3-benzodioxole derivatives, which are then subjected to cyclization reactions to form the oxazole rings. The final step often involves coupling reactions to attach the pyrrolidine moiety to the oxazole core .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
5-{1-[5-(2H-1,3-Benzodioxol-5-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole: can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The oxazole rings can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinone derivatives, while reduction of the oxazole rings can produce amines .
Scientific Research Applications
5-{1-[5-(2H-1,3-Benzodioxol-5-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-{1-[5-(2H-1,3-Benzodioxol-5-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 2-(1,3-Benzodioxol-5-yl)ethanol
- Pyrrolidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)-
- 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone)
- 2-Propenal, 3-(1,3-benzodioxol-5-yl)-
Uniqueness
The uniqueness of 5-{1-[5-(2H-1,3-Benzodioxol-5-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-11-7-17(27-20-11)14-3-2-6-22(14)19(23)13-9-16(26-21-13)12-4-5-15-18(8-12)25-10-24-15/h4-5,7-9,14H,2-3,6,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWONOMMJJDDTME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCCN2C(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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